2H-pyrido[4,3-b][1,4]oxazine
Description
Properties
CAS No. |
255-09-4 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2 |
InChI Key |
PLNRPLMJMUWYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(O1)C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research has indicated that 2H-pyrido[4,3-b][1,4]oxazine and its derivatives exhibit a range of biological activities:
- Anticancer Properties : A notable study demonstrated that derivatives of 2H-pyrido[3,2-b][1,4]oxazine can induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. This pathway is crucial for tumor growth and metastasis. The lead compound identified in this study showed significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Compounds related to this compound have been evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives possess significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Related compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests potential applications in treating chronic inflammatory disorders .
Case Study 1: Anticancer Activity
In a study focused on hepatocellular carcinoma (HCC), researchers synthesized a series of N-substituted derivatives of 2H-pyrido[3,2-b][1,4]oxazine. One derivative was shown to significantly inhibit cell proliferation by downregulating NF-κB activity. In vivo tests demonstrated that this compound could reduce tumor growth in mouse models at doses as low as 50 mg/kg .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several synthesized derivatives based on the oxazine structure. Using the disc diffusion method, these compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that specific modifications to the oxazine ring could enhance antimicrobial activity .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the oxazine ring, yielding functionalized derivatives. Key findings include:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Aqueous medium, 60–80°C | 3-Oxo-2H-pyrido[4,3-b]oxazine | |
| Potassium permanganate | Acidic conditions, reflux | Ring-opened dicarboxylic acids |
Oxidation typically targets the methylene group adjacent to the oxygen atom, forming ketone derivatives or further degrading the ring system under vigorous conditions.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridine ring, enabling functionalization:
Electrophilic Substitution
| Reagent | Position | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | C-8 | 8-Bromo-2H-pyrido[4,3-b]oxazine | |
| Chloroacetyl chloride | C-7 | 7-Chloroacetyl-2H-pyrido[4,3-b]oxazine |
Nucleophilic Substitution
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethylamine | DMF, 100°C, 12 hrs | 9-Ethylamino-2H-pyrido[4,3-b]oxazine | |
| Sodium methoxide | Methanol, reflux | Methoxy-substituted derivatives |
Substitution regioselectivity is influenced by the electron-withdrawing effects of the oxazine oxygen .
Ring-Opening Reactions
Acid-mediated cleavage of the oxazine ring produces biologically relevant intermediates:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Concentrated HCl | Reflux, 48 hrs | Ethyl 5,6-diamino-4-hydroxypyridin-2-ylcarbamate | |
| H₂SO₄ (50% v/v) | 80°C, 24 hrs | Pyridine-2,3-diamine derivatives |
This reaction is critical for generating pharmacologically active metabolites .
Key Precursors and Conditions
The compound is synthesized via cyclocondensation:
Green chemistry adaptations employ visible light-promoted, catalyst-free protocols to enhance sustainability.
Mechanistic Insights
-
Oxazine Ring Formation : Proceeds via Michael addition of the amide group to α-halo carbonyl compounds, followed by intramolecular cyclization .
-
Regioselectivity : Acetonitrile solvent preferentially directs substitution to the C-7 position due to polar aprotic effects .
Stability and Reaction Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,4-oxazine scaffold is a versatile pharmacophore, and structural analogs of 2H-pyrido[4,3-b][1,4]oxazine exhibit diverse biological and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings
Regioisomerism Effects: The pyrido[4,3-b] regioisomer (target compound) demonstrates superior metabolic stability compared to the pyrido[3,2-b] variant, as seen in mGluR5 positive allosteric modulator (PAM) studies. For example, 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine derivatives (e.g., compound 97) showed EC₅₀ values of 50 nM with enhanced solubility, while [3,2-b] analogs required phenoxy linkers for activity .
Substituent Impact :
- Halogenation (e.g., bromine at C8) increases molecular weight and lipophilicity, making derivatives like 8-bromo-2H-pyrido[4,3-b][1,4]oxazine suitable for radiopharmaceuticals or PET imaging .
- Methyl groups (e.g., 2,2-dimethyl derivatives) improve blood-brain barrier penetration, critical for central nervous system (CNS) drug candidates .
Pyrido-oxazines with phenoxy linkers (e.g., compound 96) show micromolar-level activity against mGluR5, whereas acetylene-linked analogs are inactive .
Synthetic Accessibility :
- The pyrido[4,3-b] scaffold is synthesized via one-pot cyclization using K₂CO₃/CH₃CN, while benzo-oxazines require multistep routes involving nitrosonaphthalene intermediates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2H-pyrido[4,3-b][1,4]oxazine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The core scaffold can be synthesized via cyclization reactions using substituted pyridine precursors. For example, amide or ester intermediates are often cyclized under acidic or basic conditions. Key parameters include solvent choice (e.g., 1,4-dioxane for hydrazine-mediated cyclization ), temperature control (80–120°C), and catalyst selection (e.g., iodine for oxidative coupling ). Optimization involves monitoring by TLC or HPLC to minimize side products like over-oxidized species.
Q. How can the purity and structural identity of this compound derivatives be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and spectra to confirm substituent positions and ring fusion (e.g., coupling constants for diastereotopic protons ).
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas.
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs .
- HPLC purity assessment : Ensure ≥95% purity with C18 columns and acetonitrile/water gradients .
Q. What stability considerations are critical for storing this compound compounds?
- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability varies with substituents: electron-withdrawing groups (e.g., nitro) enhance stability, while electron-donating groups (e.g., methoxy) may require lyophilization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives in drug discovery?
- Methodological Answer :
- Substituent variation : Introduce halogens (e.g., bromine at position 8 ) or heterocycles (e.g., triazolo-pyridazine ) to modulate bioactivity.
- Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to predict binding to targets like CRF-1 receptors .
- Functional assays : Test antiproliferative activity via MTT assays (e.g., IC values for endothelial/tumor cell lines ).
Q. What strategies resolve contradictory data in biological activity profiles of this compound analogs?
- Methodological Answer :
- Metabolic stability analysis : Use liver microsomes to identify rapid degradation (e.g., benzylic ether oxidation in AstraZeneca derivatives ).
- Off-target screening : Employ kinase panels or proteome profiling to rule out nonspecific effects.
- Crystallographic validation : Compare active/inactive conformations bound to targets (e.g., thrombin vs. fibrinogen receptor ).
Q. How does fluorine substitution impact the physicochemical and pharmacological properties of this compound derivatives?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability via:
- Hydrogen bonding : Fluorine at position 9 in fluoroquinolone analogs improves DNA gyrase binding .
- Lipophilicity modulation : LogP reductions improve solubility (e.g., tetrafluoropyridine derivatives ).
- Electrostatic effects : Fluorine’s electron-withdrawing nature stabilizes aromatic intermediates during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
